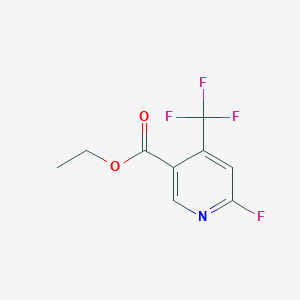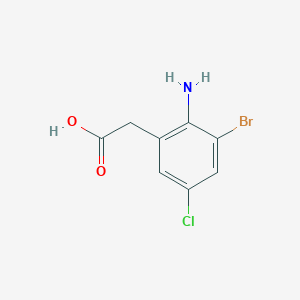
2-(2-Amino-3-bromo-5-chlorophenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of amino, bromo, and chloro substituents on the phenyl ring, which significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-aminophenylacetic acid, followed by selective bromination and chlorination. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pH conditions to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of environmentally benign solvents and reagents is also a consideration in industrial synthesis to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated phenylacetic acids.
Substitution: Phenylacetic acids with different substituents replacing the halogens.
Aplicaciones Científicas De Investigación
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-3-bromo-4-chlorophenyl)acetic acid
- 2-(2-Amino-3-iodo-5-chlorophenyl)acetic acid
- 2-(2-Amino-3-bromo-5-fluorophenyl)acetic acid
Uniqueness
2-(2-Amino-3-bromo-5-chlorophenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino, bromo, and chloro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
2-(2-amino-3-bromo-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-6-3-5(10)1-4(8(6)11)2-7(12)13/h1,3H,2,11H2,(H,12,13) |
Clave InChI |
GHAQMJRODWPISG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC(=O)O)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


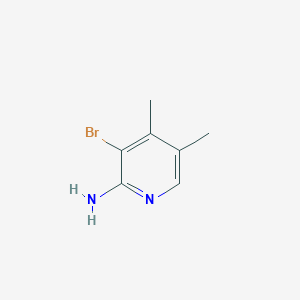
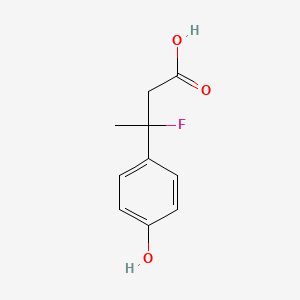
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

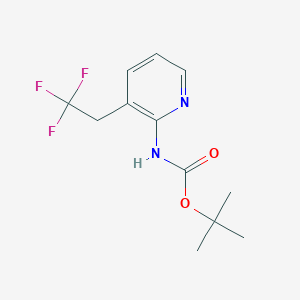
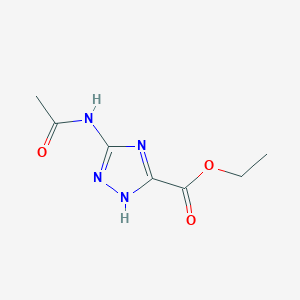


![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
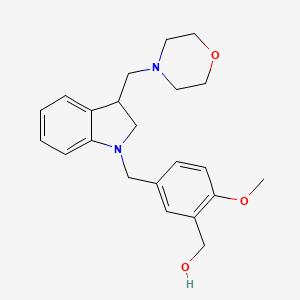
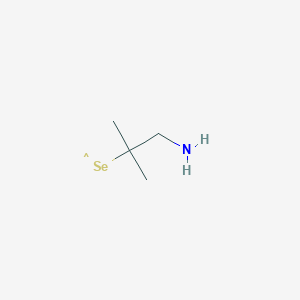
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
